1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(4-methoxybenzyl)methanamine

Description

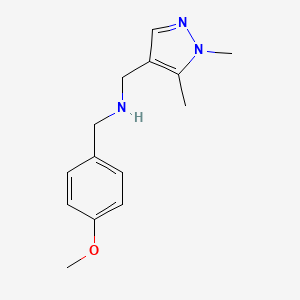

1-(1,5-Dimethyl-1H-pyrazol-4-yl)-N-(4-methoxybenzyl)methanamine is a methanamine derivative featuring a 1,5-dimethylpyrazole moiety linked to a 4-methoxybenzyl group via a methylene bridge. This compound belongs to a class of nitrogen-containing heterocycles, which are widely studied for applications in medicinal chemistry and materials science .

Structure

3D Structure

Properties

IUPAC Name |

N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(4-methoxyphenyl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O/c1-11-13(10-16-17(11)2)9-15-8-12-4-6-14(18-3)7-5-12/h4-7,10,15H,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKZJUNHRAWUZKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C)CNCC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(4-methoxybenzyl)methanamine typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Substitution with Dimethyl Groups: The pyrazole ring is then substituted with dimethyl groups using appropriate alkylating agents.

Attachment of the Methanamine Group: The methanamine group is introduced through reductive amination of the corresponding aldehyde or ketone.

Attachment of the Methoxybenzyl Moiety: The final step involves the reaction of the intermediate with 4-methoxybenzyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(4-methoxybenzyl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxybenzyl moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield amines or alcohols.

Scientific Research Applications

Pharmacological Applications

The compound has shown promise in several pharmacological contexts:

Anticancer Activity

Research indicates that derivatives of pyrazole compounds exhibit anticancer properties. The presence of the methoxybenzyl moiety enhances the compound's ability to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression.

- Case Study : A study demonstrated that similar pyrazole derivatives reduced cell viability in various cancer cell lines, suggesting a potential role for 1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(4-methoxybenzyl)methanamine in cancer therapy .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. Pyrazole derivatives are known to inhibit pro-inflammatory cytokines, which could be beneficial in treating conditions like rheumatoid arthritis or inflammatory bowel disease.

- Case Study : In vitro studies showed that certain pyrazole compounds reduced levels of TNF-alpha and IL-6 in macrophages, indicating a potential pathway for therapeutic application .

Neuroprotective Effects

Recent research suggests that pyrazole-based compounds can protect neuronal cells from oxidative stress and apoptosis, making them candidates for neurodegenerative diseases such as Alzheimer's.

- Case Study : Experimental models demonstrated that pyrazole derivatives improved cognitive function and reduced neuroinflammation in animal models of Alzheimer's disease .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including:

- Condensation Reactions : Combining appropriate pyrazole derivatives with methoxybenzylamine under acidic or basic conditions.

- Modification of Existing Compounds : Derivatives can be synthesized by modifying the side chains to enhance specific biological activities.

Toxicological Studies

Understanding the safety profile of this compound is crucial for its application in medicine. Toxicological assessments indicate that while some pyrazole derivatives exhibit low toxicity, comprehensive studies are necessary to establish the safety of this compound.

Mechanism of Action

The mechanism of action of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(4-methoxybenzyl)methanamine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Biological Activity

1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(4-methoxybenzyl)methanamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the current understanding of its biological activity, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a pyrazole ring, which is known for its diverse biological properties. The molecular formula is with a molecular weight of 220.28 g/mol. The structure can be represented as follows:

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have shown significant inhibitory effects on various cancer cell lines.

Case Study:

In vitro assays demonstrated that pyrazole derivatives exhibited cytotoxicity against breast cancer cell lines (MCF-7) and lung cancer cell lines (A549). The IC50 values for these compounds ranged from 3.79 µM to 42.30 µM, indicating potent antiproliferative activity .

Antimicrobial Activity

In addition to anticancer effects, pyrazole derivatives have also been evaluated for their antimicrobial properties. A study indicated that certain analogs displayed significant activity against both Gram-positive and Gram-negative bacteria.

Example:

The compound exhibited minimum inhibitory concentrations (MICs) ranging from 8 µg/mL to 32 µg/mL against various bacterial strains, suggesting its potential as an antimicrobial agent .

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 8 | |

| Escherichia coli | 16 | |

| Pseudomonas aeruginosa | 32 |

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Cell Proliferation: Pyrazole derivatives can interfere with cell cycle progression and induce apoptosis in cancer cells.

- Antioxidant Activity: Some studies suggest that these compounds may exhibit antioxidant properties, reducing oxidative stress in cells.

- Enzyme Inhibition: Certain pyrazole derivatives have been shown to inhibit key enzymes involved in cancer cell metabolism.

Q & A

Q. What are the established synthetic routes for 1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(4-methoxybenzyl)methanamine, and what are their critical steps?

The synthesis typically involves constructing the pyrazole core followed by introducing the 4-methoxybenzylamine moiety. Key steps include:

- Pyrazole formation : Cyclocondensation of hydrazine derivatives with diketones or β-ketoesters under acidic conditions .

- Substituent introduction : Alkylation or reductive amination to attach the 4-methoxybenzyl group to the pyrazole ring. Solvent choice (e.g., DMF or THF) and temperature control (60–100°C) are critical to avoid side reactions .

- Purification : Column chromatography or recrystallization to isolate the product, with monitoring via TLC or HPLC .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound’s structure?

- NMR spectroscopy : 1H/13C NMR identifies substituent positions and confirms amine protonation states. For example, the methoxybenzyl group’s aromatic protons appear as distinct doublets (δ 6.8–7.3 ppm), while pyrazole protons resonate near δ 7.5 ppm .

- X-ray crystallography : Single-crystal diffraction resolves stereochemistry. Software like SHELXL refines hydrogen atom positions and validates bond angles .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (expected ~275 g/mol) and detects fragmentation patterns .

Q. What initial biological screening approaches are recommended to assess this compound’s activity?

- Enzyme inhibition assays : Target-specific assays (e.g., kinase or protease inhibition) using fluorescence-based or colorimetric readouts. IC50 values are determined via dose-response curves .

- Cell viability tests : MTT or resazurin assays in relevant cell lines (e.g., cancer or microbial models) to evaluate cytotoxicity .

- Binding studies : Surface plasmon resonance (SPR) or ITC to measure affinity for receptors/enzymes .

Advanced Questions

Q. How can conflicting crystallographic data between experimental (X-ray) and computational (DFT) models be resolved?

- Refinement protocols : Use SHELXL’s TWIN/BASF commands to account for crystal twinning or disorder .

- Validation tools : Cross-check with R-factors, electron density maps, and Hirshfeld surface analysis to identify misplaced atoms .

- Computational alignment : Overlay DFT-optimized structures with experimental coordinates using software like Mercury, adjusting torsional angles to minimize RMSD .

Q. What strategies optimize reaction yields when steric hindrance from the 1,5-dimethylpyrazole group limits N-alkylation efficiency?

- Microwave-assisted synthesis : Enhances reaction kinetics under controlled temperature/pressure, reducing side products .

- Bulky base selection : Use DBU or DIPEA to deprotonate the amine without competing with steric effects .

- Solvent screening : Polar aprotic solvents (e.g., DMSO) improve solubility of sterically hindered intermediates .

Q. How should researchers design studies to resolve contradictory bioassay results (e.g., varying IC50 values across assays)?

- Standardize assay conditions : Control pH, temperature, and ionic strength. Include positive controls (e.g., known inhibitors) to validate reproducibility .

- Off-target profiling : Use kinome-wide screening or proteomics to identify non-specific interactions .

- Metabolite analysis : LC-MS/MS to check for in situ degradation products that may interfere with activity .

Q. How can hydrogen-bonding patterns in the crystal structure inform solubility or stability predictions?

- Graph set analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., D(2) motifs for dimeric interactions). Strong N–H···O/N bonds suggest low solubility in non-polar solvents .

- Hirshfeld surfaces : Quantify intermolecular contacts (e.g., C–H···π interactions from the methoxy group) to predict packing efficiency and hygroscopicity .

Q. What methodologies mitigate instability during storage or handling of this compound?

- Degradation studies : Accelerated stability testing under varying pH, humidity, and light exposure. Monitor via HPLC for decomposition products (e.g., oxidation of the methoxy group) .

- Lyophilization : For long-term storage, lyophilize in amber vials under inert gas (N2/Ar) to prevent hydrolysis .

- In situ stabilization : Add antioxidants (e.g., BHT) to solutions or use low-temperature (−80°C) storage for intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.